molecular formula C8H5NO2S B2499856 2-Cyano-3-(2-thienyl)acrylic acid CAS No. 58177-53-0

2-Cyano-3-(2-thienyl)acrylic acid

Cat. No. B2499856
CAS RN: 58177-53-0
M. Wt: 179.19
InChI Key: QYGBYAQGBVHMDD-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(2-thienyl)acrylic acid, also known as 2-Cyano-3-thiopheneacrylic acid, is an organic compound that is used in a variety of scientific applications. It is a highly reactive compound and its reactivity is due to the presence of two nitrile groups that are connected to a thiophene ring. 2-Cyano-3-(2-thienyl)acrylic acid is a versatile compound that is used in many different scientific research applications, including in vivo and in vitro studies. In addition, it can be used in the synthesis of various compounds, such as drugs and polymers.

Scientific Research Applications

MALDI Matrix for Broad Spectrum Analysis

CTA is developed as a new Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for the analysis of various classes of compounds . This includes lipids (e.g., fatty acids), peptides, proteins, saccharides, natural products (i.e., iridoids), Polyethylene glycols (PEGs), and organometallics .

High Signal-to-Noise Ratios and Spectral Resolutions

The mass spectra of all the studied analytes with CTA showed high signal-to-noise (S/N) ratios and spectral resolutions when compared to other conventional matrices such as SA, DHB, DT, and HCCA .

Analysis of High Molecular Mass PEGs

The difficulty in the analysis of high molecular mass PEGs was overcome by using CTA as a matrix even at low concentrations .

Analysis of Proteins and Peptides

Both high molecular mass proteins and peptides were successfully analyzed using CTA .

Proton/Cation or Electron-Transfer Matrix

Based on the physicochemical properties of the analytes, the CTA works as a proton/cation or electron-transfer matrix .

Common Matrix for Majority Classes of Analytes

CTA can be used as a common matrix for the analysis of majority classes of analytes instead of using a specific matrix for the particular class of analytes .

Analysis of Unknown Samples

CTA provides an advantage in the analysis of unknown samples as it rules out ambiguity in the selection of a particular matrix and it may also offer a complete profile of the tissue surface in the MALDI-imaging experiments .

Synthesis of Novel Benzothiazepinones

3-(2-Thienyl)acrylic Acid, a derivative of CTA, has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .

Mechanism of Action

Target of Action

It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors , suggesting that it may interact with these targets.

Mode of Action

Given its use in the synthesis of glycogen synthase kinase-3β inhibitors , it can be inferred that it may inhibit this enzyme, thereby affecting the phosphorylation of glycogen synthase.

properties

IUPAC Name

(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBYAQGBVHMDD-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(2-thienyl)acrylic acid

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